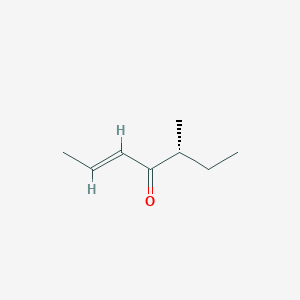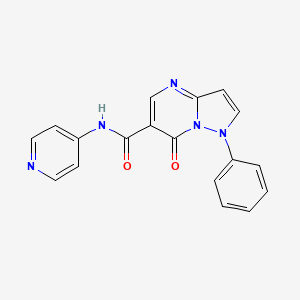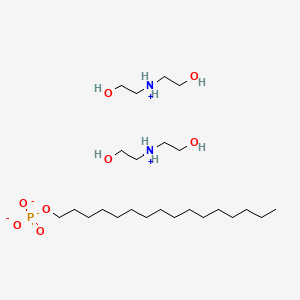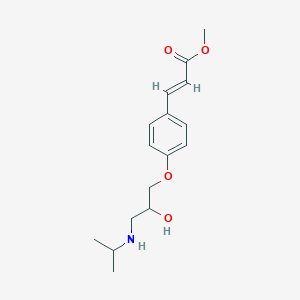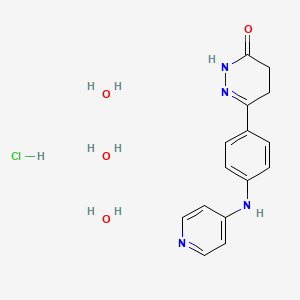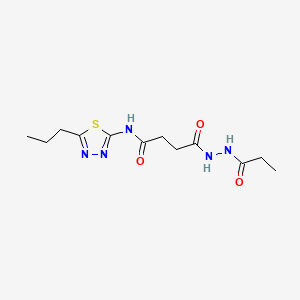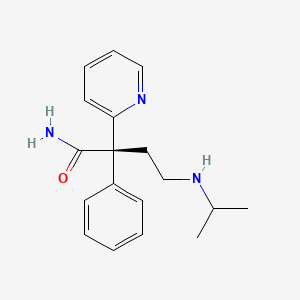
(S)-Monodes(isopropyl)disopyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Monodes(isopropyl)disopyramide is a chiral compound that belongs to the class of antiarrhythmic agents. It is a derivative of disopyramide, which is used to treat certain types of serious irregular heartbeat conditions. The compound is known for its ability to stabilize the cardiac membrane and prevent abnormal electrical activity in the heart.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Monodes(isopropyl)disopyramide typically involves the chiral resolution of racemic disopyramide or the asymmetric synthesis starting from chiral precursors. One common method includes the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. The reaction conditions often involve controlled temperatures, specific solvents, and precise pH levels to ensure the selective formation of the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale chiral resolution techniques or continuous flow synthesis methods. These methods are designed to maximize yield and purity while minimizing waste and production costs. The use of advanced chromatographic techniques and automated systems is common in the industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Monodes(isopropyl)disopyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-Monodes(isopropyl)disopyramide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of chiral resolution and asymmetric synthesis.
Biology: Investigated for its effects on cellular ion channels and membrane stability.
Medicine: Explored for its potential therapeutic effects in treating arrhythmias and other cardiac conditions.
Industry: Utilized in the development of new antiarrhythmic drugs and formulations.
Wirkmechanismus
The mechanism of action of (S)-Monodes(isopropyl)disopyramide involves the inhibition of sodium channels in cardiac cells. By blocking these channels, the compound reduces the influx of sodium ions, stabilizing the cardiac membrane and preventing abnormal electrical activity. This action helps to maintain a regular heartbeat and prevent arrhythmias.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disopyramide: The parent compound, used as an antiarrhythmic agent.
Procainamide: Another antiarrhythmic agent with a similar mechanism of action.
Quinidine: A compound with similar therapeutic effects but different chemical structure.
Uniqueness
(S)-Monodes(isopropyl)disopyramide is unique in its chiral nature, providing specific enantiomeric properties that may offer advantages in terms of efficacy and safety. Its selective action on sodium channels and potential for reduced side effects make it a valuable compound in the field of antiarrhythmic therapy.
Eigenschaften
CAS-Nummer |
77494-41-8 |
|---|---|
Molekularformel |
C18H23N3O |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
(2S)-2-phenyl-4-(propan-2-ylamino)-2-pyridin-2-ylbutanamide |
InChI |
InChI=1S/C18H23N3O/c1-14(2)20-13-11-18(17(19)22,15-8-4-3-5-9-15)16-10-6-7-12-21-16/h3-10,12,14,20H,11,13H2,1-2H3,(H2,19,22)/t18-/m0/s1 |
InChI-Schlüssel |
UWNSWIXIVDMCHZ-SFHVURJKSA-N |
Isomerische SMILES |
CC(C)NCC[C@](C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N |
Kanonische SMILES |
CC(C)NCCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




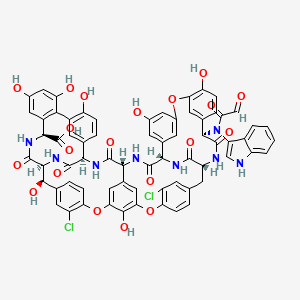
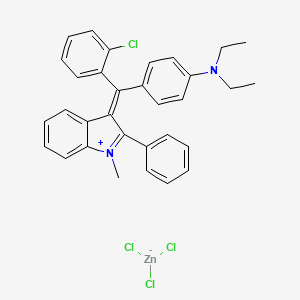
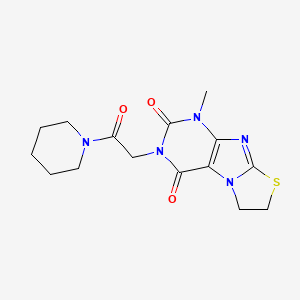
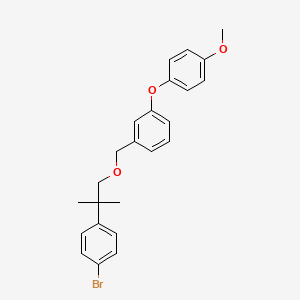
![2-[(1-benzylpyridin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one](/img/structure/B12774866.png)

